Ethyl 4,6-dihydroxynicotinate is a compound that has not been directly studied in the provided papers. However, similar ethyl derivatives have been investigated for their potential therapeutic applications. For instance, Ethyl 2-(4-(5, 9-dihydro-6-hydroxy-2-mercapto-4H-purin-8-ylthio) thiophen-2-yl)-2-oxoacetate has been evaluated for its anticancer activity against human breast cancer cells1. Additionally, Ethyl 6-amino-5-cyano-2-methyl-4-(pyridin-4-yl)-4H-pyran-3-carboxylate has been studied for its relaxant action in rat trachea, suggesting a role in respiratory conditions2. Ethyl-3,4-dihydroxybenzoate, another ethyl derivative, has been shown to induce autophagy and apoptosis in esophageal squamous cell carcinoma cells3. These studies highlight the diverse potential applications of ethyl derivatives in the medical field.
The mechanism of action for ethyl derivatives varies depending on the specific compound and its target. For the anticancer ethyl derivative studied, molecular docking studies using FlexX and LeadIT software revealed significant binding energies, indicating a strong interaction with breast cancer cell proteins, which could be the basis for its therapeutic effects1. The relaxant action of another ethyl derivative on rat trachea was attributed to calcium channel blockade, which is a well-known mechanism for muscle relaxation and could have implications for treating respiratory conditions2. Ethyl-3,4-dihydroxybenzoate was found to induce cell autophagy and apoptosis in esophageal squamous cell carcinoma cells through the up-regulation of genes such as NDRG1 and BNIP3, which are involved in cell cycle regulation and cellular metabolism3.
The applications of ethyl derivatives in various fields, particularly in medicine, are promising. The anticancer activity of ethyl derivatives against breast cancer cells suggests potential use in chemotherapy or hormonal therapy for breast cancer treatment1. The ability of these compounds to induce relaxation in rat tracheal rings points to a possible role in treating respiratory conditions such as asthma or chronic obstructive pulmonary disease2. Furthermore, the induction of autophagy and apoptosis in esophageal squamous cell carcinoma cells by ethyl-3,4-dihydroxybenzoate indicates a potential therapeutic strategy for esophageal cancer3. These studies provide a foundation for further research into the applications of ethyl derivatives in treating various diseases.
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6